molecular formula C8H7BrF3N3OS B12856384 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide

Cat. No.: B12856384
M. Wt: 330.13 g/mol
InChI Key: WYDHLEKSKCHQFU-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound characterized by the presence of a bromine atom, a trifluoromethoxy group, and a thiosemicarbazide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2-bromo-4-trifluoromethoxyacetophenone with thiosemicarbazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The thiosemicarbazide moiety can participate in redox reactions.

    Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Condensation Reactions: Typically carried out in the presence of acid or base catalysts.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiosemicarbazide moiety.

    Condensation Reactions: Products include Schiff bases or hydrazones.

Scientific Research Applications

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, while the thiosemicarbazide moiety can participate in redox reactions or form covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-trifluoromethoxyacetophenone: Shares the bromine and trifluoromethoxy groups but lacks the thiosemicarbazide moiety.

    4-Trifluoromethoxyphenylhydrazine: Contains the trifluoromethoxy group and a hydrazine moiety instead of thiosemicarbazide.

    2-Bromo-4-methoxyphenyl-thiosemicarbazide: Similar structure but with a methoxy group instead of trifluoromethoxy.

Uniqueness

4-(2-Bromo-4-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromine and trifluoromethoxy groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry.

Properties

Molecular Formula

C8H7BrF3N3OS

Molecular Weight

330.13 g/mol

IUPAC Name

1-amino-3-[2-bromo-4-(trifluoromethoxy)phenyl]thiourea

InChI

InChI=1S/C8H7BrF3N3OS/c9-5-3-4(16-8(10,11)12)1-2-6(5)14-7(17)15-13/h1-3H,13H2,(H2,14,15,17)

InChI Key

WYDHLEKSKCHQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)NC(=S)NN

Origin of Product

United States

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